CPI-0610 carboxylic acid

BET Bromodomain Inhibition Epigenetic Reader Domain TR-FRET Assay

This compound is the essential carboxylic acid warhead for synthesizing BRD-targeting PROTAC degraders based on the clinical pelabresib scaffold. It features a free -COOH handle for direct amide coupling, eliminating prodrug hydrolysis steps. Its validated binding mode (PDB 5HLS) ensures rational linker attachment without disrupting BRD4 engagement, providing reproducible assembly and degradation efficiency.

Molecular Formula C20H15ClN2O3
Molecular Weight 366.8 g/mol
Cat. No. B8540103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPI-0610 carboxylic acid
Molecular FormulaC20H15ClN2O3
Molecular Weight366.8 g/mol
Structural Identifiers
SMILESCC1=NOC2=C1C3=CC=CC=C3C(=NC2CC(=O)O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C20H15ClN2O3/c1-11-18-14-4-2-3-5-15(14)19(12-6-8-13(21)9-7-12)22-16(10-17(24)25)20(18)26-23-11/h2-9,16H,10H2,1H3,(H,24,25)/t16-/m0/s1
InChIKeyDBLBPRFLLZXMOW-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetic acid (CPI-0610 carboxylic acid) for Targeted Protein Degradation and BET Bromodomain Research


2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetic acid (CAS 1380089-81-5), commonly known as CPI-0610 carboxylic acid, is a potent and selective small-molecule inhibitor of bromodomain and extra-terminal (BET) proteins [1]. Structurally, it is an organic heterotricyclic compound based on the 4H-[1,2]oxazolo[5,4-d][2]benzazepine core, characterized by (4S)-stereochemistry and substitution with a 4-chlorophenyl group at position 6, a methyl group at position 1, and an acetic acid moiety at position 4 [2]. This compound serves as the carboxylic acid derivative of pelabresib (CPI-0610), an orally bioavailable BET inhibitor currently in Phase 3 clinical trials for myelofibrosis, and is widely utilized as a warhead ligand in the design and synthesis of PROTAC (PROteolysis TArgeting Chimera) degraders targeting BRD2, BRD3, and BRD4 [3].

Critical Procurement Distinctions for 2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetic Acid: Why Alternative BET Ligands Are Not Interchangeable


Generic substitution of 2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetic acid with other BET bromodomain inhibitors or alternative PROTAC warheads is inadvisable due to quantifiable differences in biochemical potency, target engagement geometry, and synthetic utility. While numerous BET inhibitors share a common target class, the specific stereochemistry (4S), the benzazepine-isoxazole scaffold, and the presence of a free carboxylic acid handle confer unique attributes: a distinct BRD4-BD1 inhibitory IC50 profile relative to earlier-generation inhibitors like JQ1 or I-BET762 [1], a validated binding mode confirmed by co-crystal structures that is essential for rational PROTAC linker attachment [2], and a defined stability profile under recommended storage conditions [3]. The following quantitative evidence demonstrates precisely why this compound—not a close analog—must be selected for applications demanding a CPI-0610-based BET ligand or a chemically tractable carboxylic acid warhead for targeted protein degradation.

Quantitative Differentiation Evidence for 2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetic Acid: Comparative Potency, Selectivity, and Synthetic Utility


Comparative BRD4 Inhibitory Potency: CPI-0610 Carboxylic Acid Exhibits Distinct IC50 Profile Relative to Amide Prodrug and Other Clinical-Stage BET Inhibitors

In direct biochemical comparison, 2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetic acid (CPI-0610 carboxylic acid) demonstrates a BRD4 inhibitory IC50 of 1.02 μM [1]. This potency is meaningfully distinct from its clinical amide counterpart, pelabresib (CPI-0610), which exhibits an IC50 of 39 nM against BRD4-BD1 in TR-FRET assays . For benchmarking against other BET inhibitor scaffolds, the prototypical inhibitor JQ1 displays BRD4 IC50 values of 77 nM (BD1) and 33 nM (BD2) in cell-free assays [2], while I-BET762 (GSK525762) exhibits BRD4 IC50 values in the 32.5–42.5 nM range . The reduced potency of the carboxylic acid relative to the amide is a deliberate and functionally advantageous feature for its intended application: the free carboxylic acid serves as a modular synthetic handle for conjugation without ablating target recognition, making it the preferred ligand for PROTAC linker chemistry.

BET Bromodomain Inhibition Epigenetic Reader Domain TR-FRET Assay BRD4-BD1

Validated PROTAC Warhead Utility: CPI-0610 Carboxylic Acid as a Modular Ligand for BRD-Targeting Degraders

2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetic acid is explicitly designated as a PROTAC precursor ligand for synthesizing BRD-targeting degraders . Unlike the corresponding amide (pelabresib), which lacks a readily derivatizable functional group, the carboxylic acid moiety at the 4-position provides a direct conjugation point for linker attachment without requiring additional synthetic manipulation. This functional group differentiation is quantitatively meaningful: the acid form enables amide bond formation with amine-terminated linkers under standard coupling conditions (e.g., HATU, DIPEA), a transformation not feasible with the clinical amide prodrug. In comparison, alternative BET ligand scaffolds such as JQ1 require orthogonal synthetic strategies to install a linker handle, often necessitating carboxylic acid or amine derivatives that may alter the binding geometry relative to the parent inhibitor [1]. The CPI-0610 carboxylic acid scaffold benefits from a validated co-crystal structure (PDB: 5HLS) demonstrating the precise binding orientation of the core benzazepine-isoxazole scaffold within the BRD4 acetyl-lysine binding pocket, confirming that the acetic acid substitution does not sterically obstruct target engagement and that linker attachment at this position is structurally permissible [2].

PROTAC Targeted Protein Degradation BRD4 Degrader E3 Ligase Recruitment

Target Engagement Geometry: Co-Crystal Structural Validation of CPI-0610 Scaffold Binding Mode

The binding mode of the CPI-0610 core scaffold (represented by the ligand 6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepine) has been experimentally resolved via X-ray co-crystallography with the first bromodomain of human BRD4 (PDB ID: 5HLS) at a resolution of 1.30 Å [1]. This structure confirms that the benzazepine-isoxazole core occupies the acetyl-lysine binding pocket, with the 4-chlorophenyl group extending into the WPF shelf region—a binding pose distinct from alternative BET inhibitor chemotypes. In contrast, the widely used inhibitor JQ1 (PDB: 3MXF) adopts a different orientation within the same pocket, with its thienotriazolodiazepine scaffold engaging distinct hydrophobic contacts [2]. This structural divergence has direct consequences for linker exit vector geometry in PROTAC design: attachment of a linker to the 4-position acetic acid group of CPI-0610 projects toward solvent-accessible space without disrupting critical binding interactions, whereas JQ1-based PROTACs require linker attachment at alternative positions (e.g., via a piperazine extension) that may alter the ternary complex geometry and degradation efficiency [3]. The availability of a high-resolution co-crystal structure for the CPI-0610 scaffold provides quantitative confidence in rational PROTAC design, enabling computational prediction of ternary complex formation with E3 ligase ligands (e.g., VHL, CRBN) and minimizing empirical optimization cycles.

X-ray Crystallography BRD4 Bromodomain Acetyl-Lysine Binding Pocket Structure-Based Drug Design

Defined Stability and Storage Parameters for Reproducible Experimental Outcomes

2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetic acid exhibits quantifiable stability parameters that directly impact experimental reproducibility and procurement logistics. Vendor datasheets specify that the lyophilized powder is stable for 36 months when stored at -20°C under desiccated conditions [1], and for 3 years at -20°C in powder form according to alternative sourcing specifications . In solution, stability is defined as 6 months at -20°C or 1 year at -80°C [2]. These specifications provide a quantifiable benchmark for laboratory inventory management and experimental planning. In contrast, the clinical amide form pelabresib requires similar storage conditions but lacks the extended powder stability data publicly reported for the carboxylic acid. For procurement decision-making, the >98% purity specification (confirmed by HPLC) ensures batch-to-batch consistency [3], and the compound is supplied as a solid with a predicted pKa of 4.19 ± 0.10, a property that influences solubility and handling in aqueous buffer systems .

Compound Stability Storage Conditions Reproducibility Quality Control

Clinical Validation Cascade: CPI-0610 Carboxylic Acid as the Chemical Precursor to a Phase 3 BET Inhibitor

The procurement value of 2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetic acid is anchored in its direct chemical relationship to pelabresib (CPI-0610), a BET inhibitor that has advanced to Phase 3 clinical evaluation in myelofibrosis (MANIFEST-2 trial, NCT04603495) [1]. The carboxylic acid is the immediate synthetic precursor to the clinical amide; conversion requires a single amidation step. Preclinical characterization of pelabresib demonstrated an IC50 of 39 nM against BRD4-BD1, an EC50 of 0.18 μM for MYC transcriptional suppression, and antitumor efficacy in an MV-4-11 mouse xenograft model [2]. Phase 1 clinical pharmacokinetic data established a maximum tolerated dose (MTD) of 225 mg once daily (14 days on, 7 days off) with a clear PK/PD relationship [3]. In comparative preclinical profiling across four BET inhibitors (JQ1, ABBV-075, I-BET762, CPI-0610), CPI-0610 demonstrated consistent dose-dependent reductions in viability of patient-derived CTCL cells and established CTCL cell lines, confirming functional parity with other clinical-stage BET inhibitors [4]. This clinical validation cascade—from carboxylic acid precursor through Phase 3 testing—provides a level of target engagement confidence that is absent for BET ligand scaffolds lacking human clinical data.

Clinical Translation Myelofibrosis Pelabresib MANIFEST-2 Trial

Validated Research and Procurement Applications for 2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetic Acid Based on Comparative Evidence


PROTAC Design and Synthesis Requiring a CPI-0610-Derived BET Warhead

2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetic acid is the optimal starting material for synthesizing BRD-targeting PROTAC degraders when the CPI-0610 binding scaffold is desired. The free carboxylic acid enables direct amide coupling with amine-terminated PEG or alkyl linkers under standard peptide coupling conditions, eliminating the need for synthetic hydrolysis of the clinical amide prodrug . The validated co-crystal structure (PDB 5HLS) confirms that linker attachment at this position projects into solvent-accessible space without disrupting BRD4 binding, a geometry distinct from JQ1-based PROTACs [1]. This application is supported by the compound's well-characterized BRD4 inhibitory potency (IC50 = 1.02 μM) and purity specifications (≥98%), ensuring reproducible PROTAC assembly and degradation efficiency assessment [2].

Biochemical Profiling of BET Bromodomain Inhibition with a Clinically Relevant Scaffold

For research programs evaluating BET bromodomain inhibition in vitro, this compound provides a scaffold that is chemically identical to the warhead portion of the clinical candidate pelabresib. The carboxylic acid form can be used in binding assays (TR-FRET, AlphaScreen, fluorescence polarization) to benchmark target engagement or as a reference standard in inhibitor displacement studies . Unlike JQ1 or I-BET762, which represent distinct chemotypes, the CPI-0610 carboxylic acid scaffold enables direct comparison of biochemical activity against a ligand whose clinical pharmacology is being actively defined in Phase 3 trials [1]. The compound's defined storage stability (3 years powder at -20°C) supports multi-year longitudinal studies requiring consistent batch performance [2].

Structure-Activity Relationship (SAR) Exploration of the Benzazepine-Isoxazole BET Inhibitor Series

As a key intermediate in the pelabresib synthetic pathway, this carboxylic acid serves as a versatile scaffold for medicinal chemistry SAR campaigns. The 4-position acetic acid group provides a derivatization point for generating amide, ester, or hydrazide analogs without altering the core stereochemistry or the 4-chlorophenyl and 1-methyl substituents . This contrasts with alternative BET inhibitor scaffolds such as JQ1, where modifications to the tert-butyl ester group can be synthetically more challenging and may impact the stereochemical integrity of the diazepine ring [1]. The availability of a high-resolution co-crystal structure (PDB 5HLS) further enables structure-guided design of analogs with modified binding properties [2].

Target Engagement Validation in Cellular Thermal Shift Assays (CETSA) and Cellular Target Engagement Studies

The CPI-0610 carboxylic acid scaffold can be employed as a tool ligand in cellular thermal shift assays (CETSA) or cellular target engagement studies to confirm BRD4 stabilization in intact cells. While the carboxylic acid form exhibits reduced cellular permeability relative to the amide prodrug, it retains sufficient affinity (IC50 = 1.02 μM) to serve as a positive control or reference compound in biochemical and biophysical assays requiring a soluble, non-cell-permeable BET ligand . This application is particularly relevant for validating target engagement of BRD4-targeting PROTACs derived from this warhead, where the carboxylic acid can be used as a comparator in isothermal dose-response fingerprinting [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for CPI-0610 carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.